2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one
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Overview
Description
2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is a heterocyclic compound that features a triazolidinone ring substituted with a bromophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one typically involves the reaction of 4-bromobenzyl bromide with 5,5-dimethyl-1,2,4-triazolidin-3-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives.
Oxidation and Reduction: Products include various oxidized or reduced triazolidinone derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of triazolidinone derivatives with biological targets.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the triazolidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromophenyl derivative with different functional groups and applications.
N-(4-Bromophenyl)thiazol-2-yl Derivatives: Compounds with a thiazole ring instead of a triazolidinone ring, showing different biological activities.
Indole Derivatives: Compounds with an indole ring that exhibit diverse biological activities.
Uniqueness
2-(4-Bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is unique due to its specific combination of a bromophenyl group and a triazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrN3O |
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Molecular Weight |
270.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C10H12BrN3O/c1-10(2)12-9(15)14(13-10)8-5-3-7(11)4-6-8/h3-6,13H,1-2H3,(H,12,15) |
InChI Key |
FTNWVBMIVPOBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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